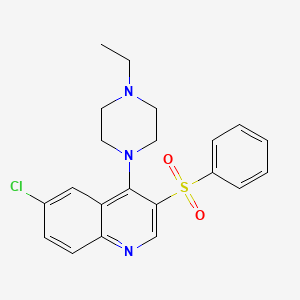

3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development. The specific compound is not directly mentioned in the provided papers, but the general class of quinoline derivatives is well-represented, indicating the importance of this chemical class in various synthetic and medicinal chemistry applications.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives was performed using a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and substituted salicylaldehydes, catalyzed by KHSO4 under ultrasound irradiation conditions . Similarly, benzo[5,6]chromeno[3,2-c]quinoline derivatives were synthesized in an aqueous medium using p-toluenesulfonic acid as a catalyst . These methods highlight the versatility of quinoline synthesis, which could potentially be applied to the synthesis of 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be further modified with various substituents. The structural elucidation of these compounds is typically performed using spectroscopic methods such as NMR, FT-IR, and mass spectrometry . For example, the molecular structure of novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives was confirmed by IR, 1H NMR, 13C NMR, and mass spectral studies . These techniques would also be applicable in analyzing the structure of 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, which allow for the introduction of different functional groups or the formation of fused heterocycles. For instance, the synthesis of benzo[h]-1,6-naphthyridines and pyrazolo[4,3-c]quinolines involved cyclocondensation and nucleophilic substitution reactions . The chemical reactivity of quinoline derivatives is an important aspect of their chemistry, as it enables the creation of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are crucial for the practical application of these compounds in biological assays and drug development. The papers provided do not detail the physical and chemical properties of the specific compound , but they do provide insights into the general properties of quinoline derivatives, which can be inferred to have relevance to 3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline. For example, the use of green solvents and catalyst-free conditions in some syntheses suggests an interest in environmentally friendly and sustainable chemistry within this field .

Scientific Research Applications

Synthesis and Catalytic Applications

- Efficient Synthesis : A titanium nanomaterial-based sulfonic acid catalyst was used for synthesizing ethyl–piperazinyl quinolinyl-(E)-chalcone derivatives, involving 2-(4-ethylpiperazin-1-yl)quinoline as a starting substrate. This method is highlighted for its high yield, simplicity, and cost-effectiveness, making it viable for large-scale production (Murugesan, Gengan, & Lin, 2017).

Antibacterial and Antifungal Applications

- Antimicrobial Agents : Quinoline clubbed with sulfonamide moiety synthesized compounds exhibited notable antimicrobial activity, particularly against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).

- Antibacterial and Antioxidant Activities : Novel pyrazoloquinoline derivatives showed promising antibacterial and antioxidant activities, with some compounds exhibiting potent effects (Jayanna, Vagdevi, Dharshan, & Kekuda, 2013).

Synthesis of Novel Derivatives

- Novel Quinoline Derivatives : A series of novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety were synthesized, showing significant in vitro cytotoxic effects on human tumor cell lines (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).

- Synthesis of 3H-Pyrroloquinolines : Ethyl 3H-pyrroloquinolines were prepared directly by condensation, demonstrating a methodology with potential applications in the synthesis of complex quinoline derivatives (Molina, Alajarín, & Sánchez-Andrada, 1993).

Biological and Pharmacological Studies

- Antimicrobial Efficacy : Quinoline-based compounds showed considerable antibacterial and antifungal activities, and some were also effective against tuberculosis (Iosr Journals, Vora, & Vora, 2012).

- Anti-Tubercular and Anti-Bacterial Activities : 2,4-Bis(benzofuran-2-yl)- and 2,4-bis(aroxymethyl)quinolines demonstrated significant anti-tubercular and anti-bacterial properties, offering potential as candidates for further investigation (Li, Xu, Li, Gao, & Chen, 2019).

properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2S/c1-2-24-10-12-25(13-11-24)21-18-14-16(22)8-9-19(18)23-15-20(21)28(26,27)17-6-4-3-5-7-17/h3-9,14-15H,2,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQMAYGKGFIOOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzenesulfonyl)-6-chloro-4-(4-ethylpiperazin-1-yl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B3013862.png)

![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)

![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)

![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)

![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)

![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3013879.png)